Oclacitinib-13C-d3 is a deuterated form of oclacitinib, which serves as an internal standard for the quantification of oclacitinib in various analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The compound is classified as a selective inhibitor of Janus kinase family kinases, specifically JAK1, JAK2, JAK3, and TYK2, with reported inhibitory concentrations (IC50) of 10 nM, 18 nM, 99 nM, and 84 nM, respectively . Oclacitinib is primarily utilized in veterinary medicine for the treatment of pruritus associated with allergic dermatitis in dogs.
The synthesis of oclacitinib involves several steps, including the formation of key intermediates through various organic reactions. A notable synthetic route includes:
The synthesis methods are designed to be efficient and suitable for industrial applications, ensuring high yields and purity .
The molecular structure of oclacitinib-13C-d3 features a complex arrangement that includes:
The presence of deuterium atoms (D) in the structure allows for enhanced tracking in analytical applications.
Oclacitinib can undergo various chemical reactions typical for small molecule drugs, including:
Technical details regarding these reactions indicate that they can be performed under mild conditions with appropriate catalysts to ensure selectivity and yield .
Oclacitinib functions primarily as a Janus kinase inhibitor. The mechanism involves:
Studies have shown that topical administration results in decreased scratching behavior and inflammation markers in animal models .
Oclacitinib-13C-d3 is primarily used in scientific research settings for:
Its role as a research tool enhances the study of allergic conditions and potential therapeutic interventions in veterinary medicine .
CAS No.: 13859-65-9
CAS No.: 63800-01-1
CAS No.:
CAS No.: 1471-96-1
CAS No.: 990-73-8
CAS No.: 54061-45-9